![molecular formula C7H13NO3S B14314683 2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane CAS No. 111718-91-3](/img/structure/B14314683.png)
2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methanesulfonyl)-1-oxa-2-azaspiro[25]octane is a unique chemical compound characterized by its spirocyclic structure, which includes an oxazolidine ring fused to a cyclopropane ring
Vorbereitungsmethoden
The synthesis of 2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane typically involves several steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under specific reaction conditions. For example, a derivative of 1-aminocyclopropane carboxylic acid can be used as an initial raw material. The synthesis process may include steps such as substitution, addition of protective groups, esterification, re-substitution, and deprotection . Industrial production methods may involve optimizing these steps to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group acts as a leaving group.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or interacting with cellular receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane can be compared with other spirocyclic compounds, such as 4,7-diazaspiro[2.5]octane and its derivatives. These compounds share similar structural features but differ in their chemical properties and reactivity. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and chemical properties make it a valuable tool for chemists, biologists, and industrial researchers. Further studies are needed to fully explore its applications and mechanisms of action.
Eigenschaften
CAS-Nummer |
111718-91-3 |
|---|---|
Molekularformel |
C7H13NO3S |
Molekulargewicht |
191.25 g/mol |
IUPAC-Name |
2-methylsulfonyl-1-oxa-2-azaspiro[2.5]octane |
InChI |
InChI=1S/C7H13NO3S/c1-12(9,10)8-7(11-8)5-3-2-4-6-7/h2-6H2,1H3 |
InChI-Schlüssel |
IQRSNUHLWBBRKH-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N1C2(O1)CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


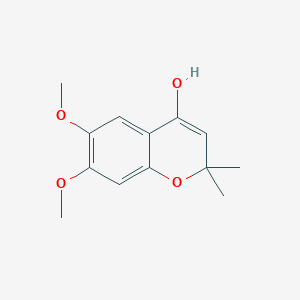
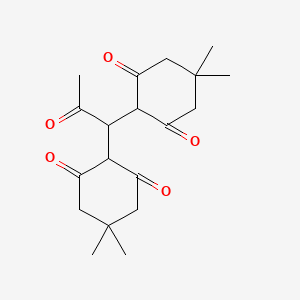

![N~1~,N~1~,N~2~,N~2~-Tetrakis[([2,2'-bipyridin]-6-yl)methyl]ethane-1,2-diamine](/img/structure/B14314614.png)
![3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14314621.png)
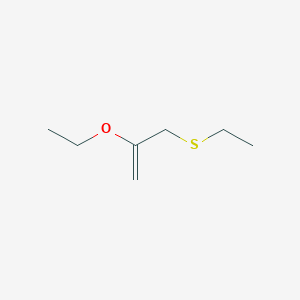
![2-Phenylbicyclo[3.2.2]nona-2,6,8-triene](/img/structure/B14314632.png)
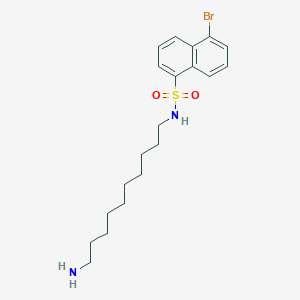
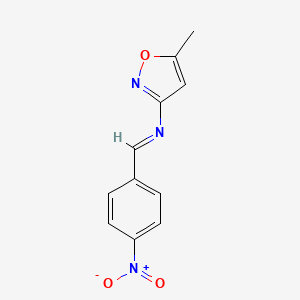

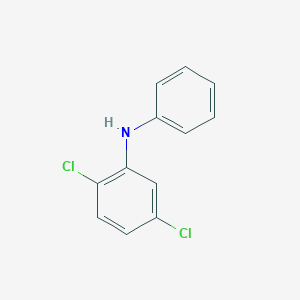


![2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan](/img/structure/B14314697.png)
